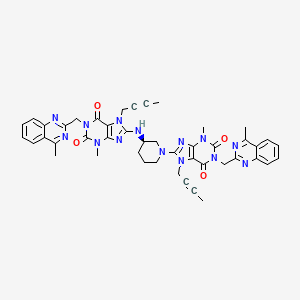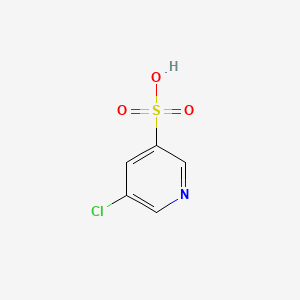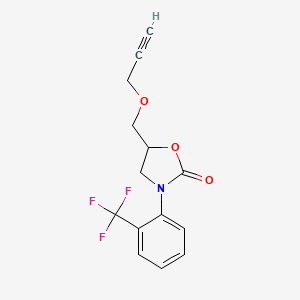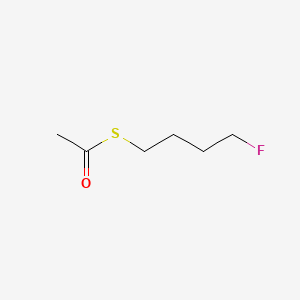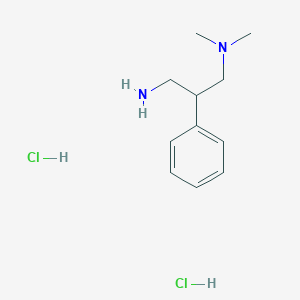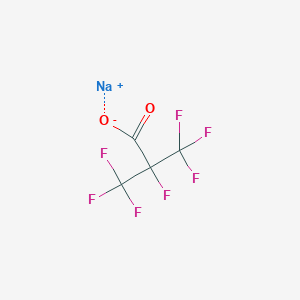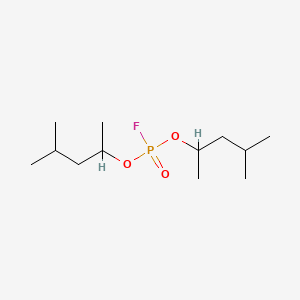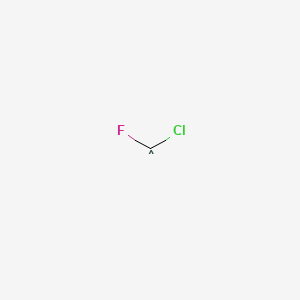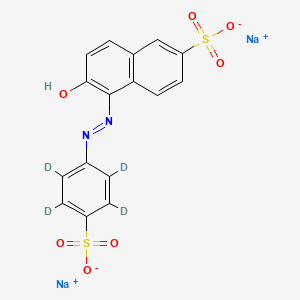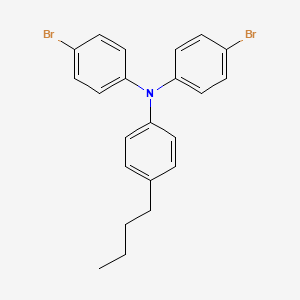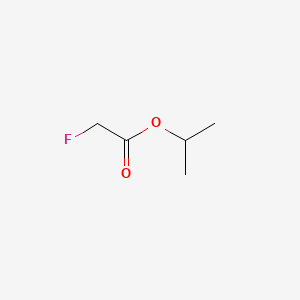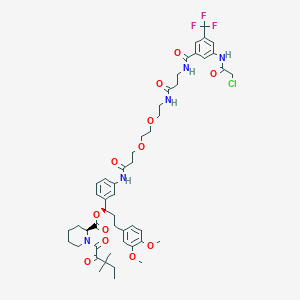
3',5'-Cyclic IMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Cyclic inosine monophosphate (3’,5’-cyclic IMP) is a cyclic purine nucleotide that has hypoxanthine as its nucleobase. It is considered a noncanonical cyclic nucleotide and has been detected in various cells and tissues. Unlike the well-known cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are recognized as second messengers, 3’,5’-cyclic IMP’s role as a second messenger is still under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-cyclic IMP can be achieved through enzymatic reactions involving soluble guanylyl cyclase. This enzyme catalyzes the conversion of inosine triphosphate to 3’,5’-cyclic IMP in the presence of nitric oxide .
Industrial Production Methods
Large-scale extraction and purification of 3’,5’-cyclic IMP from biological tissues involve several steps. These include freeze-clamping, perchlorate extraction, alumina and Sephadex ion-exchange chromatography, and preparative electrophoresis . These methods ensure the isolation of high-purity 3’,5’-cyclic IMP for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Cyclic IMP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 3’,5’-cyclic IMP include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’,5’-cyclic IMP can lead to the formation of inosine derivatives, while reduction can yield hypoxanthine derivatives .
Scientific Research Applications
3’,5’-Cyclic IMP has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides.
Biology: It plays a role in cellular signaling pathways and is involved in the regulation of various physiological processes.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
3’,5’-Cyclic IMP exerts its effects by acting as a second messenger in cellular signaling pathways. It is synthesized by soluble guanylyl cyclase in response to nitric oxide and hypoxia. The compound activates Rho kinase, leading to the augmentation of vascular contraction . This mechanism highlights its potential role in regulating vascular tone and response to hypoxic conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in various cellular processes.
Cyclic guanosine monophosphate (cGMP): Another second messenger that plays a crucial role in vasodilation and platelet inhibition.
Cyclic cytidine monophosphate (cCMP): A less studied cyclic nucleotide with potential signaling roles.
Uniqueness of 3’,5’-Cyclic IMP
3’,5’-Cyclic IMP is unique due to its specific synthesis by soluble guanylyl cyclase in response to hypoxia and nitric oxide. Unlike cAMP and cGMP, which have well-established roles as second messengers, the role of 3’,5’-cyclic IMP is still being explored, particularly in the context of vascular health and hypoxia response .
Properties
CAS No. |
3545-76-4 |
|---|---|
Molecular Formula |
C10H11N4O7P |
Molecular Weight |
330.19 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
DMJWGQPYNRPLGA-KQYNXXCUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


